molecular formula C15H12ClN5O2 B6124295 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No. B6124295
M. Wt: 329.74 g/mol
InChI Key: YEGVOWBCXSKQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and its inhibition has been shown to be an effective treatment for various B-cell malignancies.

Mechanism of Action

BTK is a key enzyme in B-cell receptor signaling and its inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell activation, proliferation, and survival. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, leading to the suppression of B-cell receptor signaling.
Biochemical and Physiological Effects
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to induce apoptosis in B-cell malignancies and inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment of immune cells to the tumor microenvironment. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages as a research tool, including its potency and selectivity for BTK, its good pharmacokinetic properties, and its ability to induce apoptosis in B-cell malignancies. However, there are also some limitations to its use in lab experiments. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a small molecule inhibitor and may have off-target effects on other kinases. In addition, its efficacy may be limited in patients with mutations in BTK or downstream signaling pathways.

Future Directions

There are several future directions for the research and development of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide. One potential application is in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies. Another potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, which are also driven by B-cell receptor signaling. Further studies are needed to fully understand the efficacy and safety of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in these applications. Additionally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with B-cell malignancies.

Synthesis Methods

The synthesis of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline in the presence of a coupling reagent. The resulting product is then reduced using a reducing agent to yield 4-chloro-N-(4-methoxyphenyl)benzamide. The final step involves the reaction of 4-chloro-N-(4-methoxyphenyl)benzamide with sodium azide and copper (I) iodide to yield 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide.

Scientific Research Applications

4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to be a potent and selective inhibitor of BTK, with IC50 values ranging from 0.85 to 2.2 nM. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has also demonstrated good pharmacokinetic properties, with high oral bioavailability and a long half-life in preclinical studies.

properties

IUPAC Name

4-chloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2/c1-23-14-7-6-12(8-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGVOWBCXSKQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

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